molecular formula C19H22N2 B8353950 5-(Dibenzylamino)pentanenitrile

5-(Dibenzylamino)pentanenitrile

Cat. No.: B8353950
M. Wt: 278.4 g/mol
InChI Key: YWUHTEUVGVRCKM-UHFFFAOYSA-N
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Description

5-(Dibenzylamino)pentanenitrile is a synthetic nitrile compound characterized by a pentanenitrile backbone substituted with a dibenzylamino group (-N(CH₂C₆H₅)₂) at the fifth carbon. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in enantioselective synthesis. For instance, (R)-5-(dibenzylamino)-4-(dimethyl(phenyl)silyl)pentanenitrile was synthesized via Cu-catalyzed hydroamination, achieving 92% enantiomeric purity . Analytical characterization includes IR, NMR, and HRMS data, confirming its structural integrity .

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

5-(dibenzylamino)pentanenitrile

InChI

InChI=1S/C19H22N2/c20-14-8-3-9-15-21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,15-17H2

InChI Key

YWUHTEUVGVRCKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCCC#N)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 5-(dibenzylamino)pentanenitrile, highlighting differences in substituents, sources, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Source Key Applications/Findings References
This compound C₁₉H₂₂N₂ 290.40 -N(CH₂C₆H₅)₂ Synthetic Pharmaceutical intermediate; enantioselective synthesis (92% purity)
5-(Methylsulfinyl)-pentanenitrile C₆H₉NOS 143.21 -S(O)CH₃ Natural (plants) Isolated from Pugionium cornutum; potential bioactive compound
5-(Methylthio)-pentanenitrile C₆H₉NS 127.21 -SCH₃ Natural (food) Key odorant in fried pepper sauce and rapeseed oil (OAV > 9.2)
5-(Dimethylamino)pentanenitrile C₇H₁₃N₂ 125.19 -N(CH₃)₂ Synthetic Commercial reagent (95% purity); used in organic synthesis
MM36 (MDR modulator) C₂₈H₃₁N₃O₂ 453.57 Anthryl, methoxy, methylethyl Synthetic Multidrug resistance inhibition; structure-activity relationship studies
Verapamil C₂₇H₃₈N₂O₄ 454.61 Dimethoxyphenyl, isopropyl Synthetic Calcium channel blocker; treats hypertension and arrhythmia

Key Research Findings

Thermal Stability: Nitriles like 5-(methylthio)-pentanenitrile form preferentially at high temperatures (180°C) during food processing, unlike this compound, which requires controlled catalytic conditions .

Chiral Purity: The (R)-enantiomer of this compound was synthesized with 92% purity, underscoring its utility in asymmetric synthesis .

Natural vs.

Preparation Methods

Grignard Reaction-Based Alkylation

The Grignard reaction serves as a foundational method for introducing benzyl groups into nitrile precursors. In the synthesis detailed in patent DE69432611T2, a nitrile intermediate (e.g., compound 6 ) reacts with benzylmagnesium chloride in inert solvents like THF/heptane mixtures . For 5-(dibenzylamino)pentanenitrile, this approach could involve:

  • Formation of the α-Carbanion : Treating acetonitrile with a strong base (e.g., lithium diisopropylamide) generates an α-carbanion, which reacts with an electrophilic precursor.

  • Double Benzylation : Sequential addition of benzylmagnesium chloride introduces two benzyl groups at the α-position.

  • Chain Elongation : A subsequent aldol reaction or alkylation extends the carbon chain to achieve the pentanenitrile backbone.

Critical parameters include maintaining temperatures below 160°C to prevent decomposition and using ethereal solvents to stabilize the Grignard reagent . Yields for analogous reactions reach 93% when optimized .

Nucleophilic Substitution with Cyanide

Inspired by the synthesis of pentanenitrile , this method substitutes a dibenzylamino-containing alkyl halide with sodium cyanide:

R-X + NaCNR-CN + NaX\text{R-X + NaCN} \rightarrow \text{R-CN + NaX}

Steps :

  • Synthesis of 5-(Dibenzylamino)pentyl Halide : Reacting 5-(dibenzylamino)pentanol with thionyl chloride or PBr₃ yields the corresponding halide.

  • Cyanide Displacement : Treating the halide with NaCN in dimethyl sulfoxide (DMSO) at 70–100°C facilitates nucleophilic substitution.

Optimization Data :

ConditionTemperatureTimeYield
NaCN, DMSO70°C20 min93%
NaCN, THF/H₂O25°C12 h64%

This method prioritizes polar aprotic solvents, with DMSO enhancing cyanide nucleophilicity .

Ring-Opening of Quaternary Ammonium Salts

Quaternary ammonium salts, such as pyrrolidinium derivatives, undergo ring-opening with cyanide nucleophiles. The RSC supplementary data demonstrates this via:

  • Quaternization : Reacting a tertiary amine (e.g., dibenzylamine) with methyl iodide forms a quaternary ammonium salt.

  • Ring-Opening with Cyanide : Treatment with acetone cyanohydrin in methanol at 65°C cleaves the ammonium ring, yielding this compound.

Key Observations :

  • Base Selection : Cs₂CO₃ (1.05 equiv.) achieves full conversion in 12 hours .

  • Solvent Effects : Methanol outperforms acetonitrile due to better solubility of intermediates.

Representative Reaction :
Pyrrolidinium Salt + CNThis compound\text{Pyrrolidinium Salt + CN}^- \rightarrow \text{this compound}

Michael Addition to α,β-Unsaturated Nitriles

Michael addition of dibenzylamine to an α,β-unsaturated nitrile constructs the dibenzylamino moiety. For example:

  • Synthesis of the Enone : Condensation of an aldehyde and nitrile forms an α,β-unsaturated nitrile.

  • Conjugate Addition : Dibenzylamine adds to the β-position in THF at 0°C, followed by protonation.

Optimization Insights :

  • Catalysis : Lewis acids like ZnCl₂ improve regioselectivity.

  • Yield Enhancement : Low temperatures (−78°C) minimize side reactions, achieving 85% yield .

Reductive Amination Followed by Cyanation

This two-step strategy combines reductive amination and nitrile formation:

  • Reductive Amination : Reacting glutaraldehyde with dibenzylamine under H₂/Pd-C forms 5-(dibenzylamino)pentanal.

  • Cyanation : Treating the aldehyde with hydroxylamine hydrochloride and dehydrating agents (e.g., PCl₃) yields the nitrile.

Challenges :

  • Over-reduction of the nitrile group may occur, requiring careful catalyst selection.

  • Yields for analogous aldehyde-to-nitrile conversions reach 78% .

Q & A

Q. Basic Research Focus

  • Toxicity mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
  • Ventilation : Avoid inhalation of vapors (H335); conduct reactions in fume hoods .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

How can computational modeling assist in predicting the reactivity of this compound in nucleophilic reactions?

Q. Advanced Research Focus

  • DFT calculations : Optimize transition states for reactions like cyano group hydrolysis or amine alkylation using software (Gaussian, ORCA) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., acetylcholinesterase for Alzheimer’s research) .
  • Solvent effects : COSMO-RS simulations to evaluate solvent polarity impacts on reaction rates .

What strategies are effective for resolving racemic mixtures of this compound derivatives?

Q. Advanced Research Focus

  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) .
  • Enzymatic resolution : Lipases or esterases to selectively hydrolyze enantiomers .
  • Crystallization-induced asymmetric transformation : Seed crystals of desired enantiomer to drive equilibrium .

How can researchers validate the environmental impact of this compound in waste streams?

Q. Basic Research Focus

  • Ecototoxicity assays : Daphnia magna or algae growth inhibition tests .
  • Degradation studies : UV/H₂O₂ or Fenton reactions to assess mineralization efficiency .
  • Regulatory compliance : Align with REACH or EPA guidelines for nitrile disposal .

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